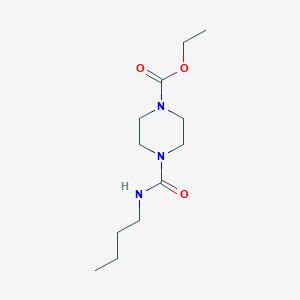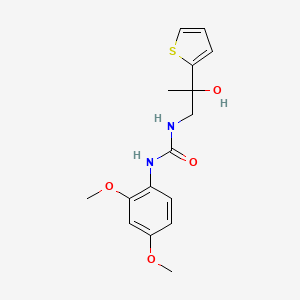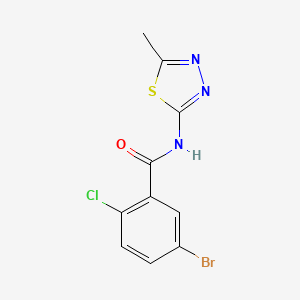
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceuticals due to its bioactivity . The compound also has a 1,3,4-thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a 1,3,4-thiadiazole ring, and bromo and chloro substituents . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromo and chloro substituents, which are electron-withdrawing groups and could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures have been reported to have a density of 1.5±0.1 g/cm^3 and a boiling point of 360.4±32.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Anticancer Activity
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and related compounds have been explored for their potential in cancer treatment. A study by (Tiwari et al., 2017) details the synthesis of benzamide derivatives with a thiadiazole scaffold, known for their biological properties. These compounds exhibited significant in vitro anticancer activity against various human cancer cell lines. This indicates a promising direction for developing new anticancer agents using this chemical structure.
Photosensitizing Agents
Compounds with structures similar to this compound have been studied for their use in photodynamic therapy (PDT) for cancer treatment. (Pişkin et al., 2020) researched a new zinc phthalocyanine substituted with a similar benzamide derivative. This compound exhibited high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in PDT.
Antimicrobial Studies
Benzamide derivatives with thiadiazole have been investigated for their antimicrobial properties. For instance, (Lamani et al., 2009) synthesized novel benzamide compounds and tested their antibacterial and antifungal activities, finding some compounds to have significant effects.
Spectroscopic and Structural Studies
Thiadiazole derivatives, akin to this compound, have been the subject of spectroscopic and structural analyses. (Matwijczuk et al., 2017) explored the keto/enol equilibrium in such compounds, finding that solvent polarizability significantly impacts their chemical behavior. This research can provide insights into how such compounds interact in different environments.
Potential Use in Antihypertensive Medications
Benzamide and thiadiazole derivatives have been studied for their potential as antihypertensive agents. (Abdel-Wahab et al., 2008) synthesized various compounds and tested them for α-blocking activity, indicating potential uses in treating hypertension.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their activity. The exact nature of these changes depends on the specific interactions between the compound and its targets, which can involve a variety of forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway , which is involved in cell division and differentiation . FGFR2 is involved in the FGF signaling pathway , which plays a role in tissue repair, tumor growth, and angiogenesis . By interacting with these targets, the compound can influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cells and tissues where its targets are expressed. For example, in cells where ERK2 and FGFR2 are active, the compound could potentially influence cell growth and survival. The exact effects would depend on a variety of factors, including the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSMMKZZJMZJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

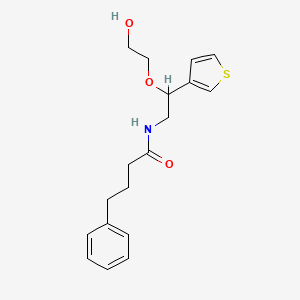
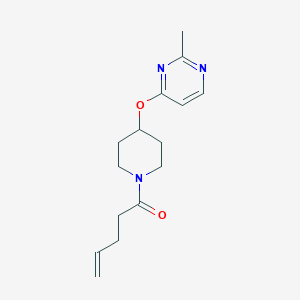
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)
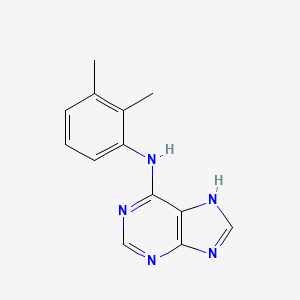


![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)
![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)
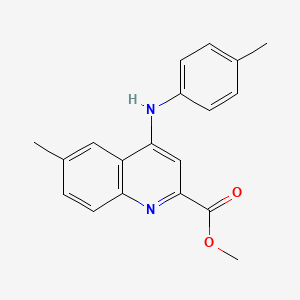

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)
